Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-7-16(8-10-17)12-5-4-6-13(11-12)18(20)21/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLKLPXMPHUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624892 | |
| Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206879-94-9 | |
| Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Piperazine with Nitro-substituted Aromatic Compounds
- Reagents: Piperazine and 1,2-difluoro-3-nitrobenzene (or related nitro-substituted aromatic halides).
- Conditions: Reaction is typically carried out in aromatic hydrocarbons such as toluene or xylene, at temperatures ranging from 40 °C to 90 °C, often optimized between 80 °C and 90 °C for best yields.
- Mechanism: Nucleophilic aromatic substitution where piperazine nitrogen attacks the activated aromatic ring, displacing the fluoro group and forming the arylpiperazine intermediate.
This step yields 1-(3-nitrophenyl)piperazine intermediates critical for further derivatization.
Boc Protection of Piperazine Nitrogen
- Reagents: Di-tert-butyl dicarbonate (Boc anhydride).
- Solvent: Aromatic hydrocarbons such as toluene or xylene.
- Conditions: The reaction is conducted under mild heating and stirring to selectively protect one nitrogen atom on the piperazine ring.
- Outcome: Formation of this compound, where the Boc group serves as a protecting group to prevent unwanted side reactions in subsequent steps.
This step is crucial for obtaining the desired mono-protected piperazine derivative with high purity.
Reduction of Nitro Group (Optional)
- Reagents: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas as the reducing agent.
- Solvent: Aromatic hydrocarbons like toluene or xylene.
- Conditions: Hydrogenation under inert atmosphere, typically at room temperature or slightly elevated temperatures.
- Purpose: Reduction of the nitro group to an amine when required for further functionalization.
This step is reported to give high yields (~95%) of the corresponding amino-substituted tert-butyl piperazine derivative.
Alternative Synthetic Method for N-Boc Piperazine Intermediate
A patented method describes the synthesis of N-Boc piperazine (piperazine-1-carboxylic acid tert-butyl ester), a key intermediate:
- Step 1: Chlorination of diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine.
- Step 2: Reaction of bis(2-chloroethyl)amine with Boc anhydride to yield bis(2-chloroethyl) carbamic acid tert-butyl ester.
- Step 3: Cyclization with aqueous ammonia to form N-Boc piperazine.
This method avoids excess water usage and improves yield and cost-effectiveness compared to direct Boc protection of piperazine.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with nitroaryl | Piperazine + 1,2-difluoro-3-nitrobenzene | Toluene, Xylene | 40–90 (opt. 80–90) | Not specified | Aromatic hydrocarbon solvent preferred |
| Boc Protection | Di-tert-butyl dicarbonate | Toluene, Xylene | Mild heating | High | Selective mono-protection |
| Nitro Reduction (optional) | Pd/C catalyst, H2 gas | Toluene, Xylene | RT to mild heat | ~95 | Produces amino derivative |
| N-Boc Piperazine synthesis | Diethanolamine + SOCl2 + Boc anhydride + NH3 | Various (aqueous/organic) | 10–65 | High | Multi-step patented method |
Research Findings and Notes
- The condensation step benefits from aromatic hydrocarbon solvents, which stabilize intermediates and allow controlled reaction rates.
- Boc protection is typically performed in the same solvent system to streamline purification.
- Reduction with Pd/C is highly efficient and selective, preserving other functional groups.
- Alternative synthetic routes for N-Boc piperazine improve environmental and economic aspects by minimizing waste and using safer reagents.
- Stock solution preparations and solubility data for related compounds indicate that this compound is stable under refrigerated conditions and soluble in common organic solvents, facilitating handling in research settings.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction to yield the corresponding amine (-NH₂). This transformation is critical for synthesizing bioactive intermediates.
Catalytic Hydrogenation
A study demonstrated the reduction of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (a structural analog) using a ThalesNano H-Cube Pro® system under continuous-flow conditions :
| Parameter | Details |
|---|---|
| Catalyst | 10% Pd/C CatCart® |
| Solvent | Methanol |
| Temperature | 50°C |
| Pressure | 50 bar H₂ |
| Flow Rate | 1 mL/min |
| Product | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate |
| Purity (NMR) | >95% |
This method achieved high yields without requiring purification, showcasing efficiency for scalable synthesis .
Chemical Reduction with Iron
Alternative reduction methods employ iron in acidic media. While direct data for the 3-nitrophenyl derivative is limited, analogous piperazine nitroarenes undergo reduction via Fe/NH₄Cl in ethanol/water. The reaction typically proceeds at reflux (70–80°C) for 4–6 hours, yielding the amino derivative.
Boc Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate the free piperazine amine. Although specific studies on this compound are sparse, standard Boc deprotection protocols apply:
| Reagent | Conditions | Outcome |
|---|---|---|
| Trifluoroacetic acid (TFA) | 1–2 h in dichloromethane (DCM) at 25°C | Removal of Boc, yielding free piperazine |
| HCl (gaseous) | 4M HCl in dioxane, 1–2 h at 25°C | Deprotection to primary amine |
This step is pivotal for further functionalization in drug discovery .
Biochemical Interactions
The compound’s nitro group and piperazine scaffold influence interactions with cytochrome P450 (CYP) enzymes, which are pivotal in drug metabolism. Key findings include:
-
CYP Inhibition : The nitroarene moiety may act as a competitive inhibitor of CYP3A4 and CYP2D6, altering the pharmacokinetics of co-administered drugs.
-
Metabolic Activation : Reduction of the nitro group to an amine can generate reactive intermediates, potentially contributing to cytotoxicity or prodrug activation .
Electrophilic Aromatic Substitution (EAS)
The nitrophenyl ring can undergo EAS at meta positions relative to the nitro group. While direct experimental data is limited, theoretical reactivity suggests:
-
Nitration : Further nitration is unlikely due to deactivation by the existing nitro group.
-
Sulfonation : Possible under harsh conditions (e.g., fuming H₂SO₄, 100°C), but synthetic utility is limited.
Stability Under Experimental Conditions
The compound’s stability varies with pH and temperature:
| Condition | Observation |
|---|---|
| Acidic (pH < 3) | Boc deprotection occurs within 1–2 hours. |
| Basic (pH > 10) | Nitro group remains stable; no hydrolysis. |
| High Temperature (>100°C) | Partial decomposition observed over 24 h. |
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Activity
Research indicates that compounds similar to tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. A study highlighted the synthesis of derivatives that showed promising in vitro activity against different strains of P. falciparum, with specific focus on the structure-activity relationships (SAR) of these compounds. The findings suggested that the substitution pattern on the phenyl ring significantly influenced both the activity and selectivity of these compounds .
Antimicrobial Properties
The compound is also being investigated for its potential as an antimicrobial agent. Similar piperazine derivatives have been shown to inhibit protein synthesis in gram-positive pathogens, making them valuable candidates for developing new antibiotics. This mechanism is particularly relevant given the rise of antibiotic-resistant strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of piperazine derivatives. The presence of both amino and nitro groups on the phenyl ring appears to enhance biological activity compared to compounds with fewer functional groups. For instance, modifications in substituents have shown varying degrees of cytotoxicity and selectivity indices, which are critical for assessing therapeutic potential .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.2690 | 460 |
| Other derivatives (varied substitutions) | 0.6172 - 51.85 | 10.72 - 299.7 |
This table summarizes the antiplasmodial activity and selectivity indices of various derivatives, highlighting how structural modifications can influence their pharmacological profiles.
Future Research Directions
Further investigations are needed to fully elucidate the mechanisms underlying the biological activities of this compound. Studies focusing on:
- Pharmacodynamics and Pharmacokinetics: Understanding how this compound interacts within biological systems will help optimize its therapeutic use.
- In vivo Studies: Conducting animal model studies to assess efficacy and safety will be crucial before moving towards clinical trials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding or electrostatic interactions. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the nitro group on the aromatic ring significantly influences reactivity and applications:
- DFT studies highlight enhanced electron-withdrawing effects at the para position, which may affect binding interactions in biological systems .
- Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate : Replacing the phenyl ring with a pyridinyl system introduces a heteroatom, altering solubility and electronic properties. This compound is documented in safety data sheets for pharmaceutical intermediates .
Functional Group Variations
Modifications to the linker or substituent groups impact stability and applications:
- Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate: Incorporates a phenoxy butanoyl chain, increasing hydrophobicity. This derivative is used in pharmacophore design for urea-based therapeutics, demonstrating the role of extended linkers in modulating target engagement .
- Tert-butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate: Features chloro and methoxycarbonyl groups, enhancing lipophilicity and steric bulk.
Stability and Reactivity
- Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate: The presence of adjacent amino and nitro groups facilitates reduction reactions to form diamino intermediates, critical for synthesizing benzimidazole derivatives .
- Fluorophenyl analogs (e.g., tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate): Fluoro substituents improve metabolic stability but may introduce susceptibility to acidic degradation, as seen in compounds 1a and 1b, which degrade in simulated gastric fluid .
Key Research Findings
- Crystallographic Insights : The meta-nitro isomer exhibits a planar nitrophenyl ring with a dihedral angle of 8.2° relative to the piperazine plane, whereas the para-nitro analog shows a more twisted conformation (15.6°), influencing molecular packing .
- Stability : Nitro-containing derivatives are prone to reduction in biological systems but offer synthetic versatility. For example, the nitro group in tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate can be reduced to an amine for further coupling .
- Electronic Effects : Pyridinyl analogs (e.g., tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate) exhibit lower LogP values than phenyl derivatives, suggesting improved aqueous solubility .
Biological Activity
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical formula for this compound is C14H18N2O3. The presence of a nitro group on the phenyl ring significantly influences its biological activity. The tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit anticancer properties. For instance, modifications to the piperazine structure have been associated with enhanced cytotoxicity against various cancer cell lines. A study highlighted that certain piperazine derivatives showed promising results in inhibiting the growth of pancreatic cancer cells, indicating a potential therapeutic application for this compound in oncology .
Antimicrobial Activity
Nitro-substituted compounds are known for their antibacterial and antifungal properties. Research has shown that compounds with similar structures exhibit significant activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the nitro group is critical for this activity, as it may facilitate interactions with bacterial cell membranes or target specific metabolic pathways .
Antimalarial Activity
This compound has been evaluated for its antimalarial properties against Plasmodium falciparum. In vitro studies indicated that certain derivatives possess high antiplasmodial activity with low cytotoxicity, yielding a favorable selectivity index. This suggests that modifications to the compound can enhance its efficacy against malaria while minimizing toxicity to human cells .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways involved in cell proliferation.
- Antimicrobial Mechanism : The nitro group likely participates in redox reactions, generating reactive nitrogen species that damage bacterial DNA and proteins, leading to cell death.
- Antimalarial Mechanism : Compounds targeting the mitochondrial electron transport chain have been identified as potential leads for malaria treatment. The interaction with metabolic pathways in P. falciparum suggests a multifaceted mechanism involving disruption of energy production .
Case Studies
Q & A
Basic: What are the common synthetic routes for tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate?
Methodological Answer:
The compound is typically synthesized via multi-step protocols. A representative route involves:
- Step 1: Reaction of m-nitrophenol with tert-butyl 4-iodobutanoate to form tert-butyl 4-(3-nitrophenoxy)butanoate under nucleophilic substitution conditions.
- Step 2: Deprotection of the tert-butyl ester to generate a carboxylic acid intermediate.
- Step 3: Amidation with tert-butyl piperazine-1-carboxylate using coupling agents like EDCI and HOAt in anhydrous DMF .
Alternative methods include Pd-catalyzed cross-coupling reactions for introducing aryl groups to the piperazine core, as seen in the synthesis of tert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate derivatives .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
Key characterization methods include:
- FT-IR: Identifies functional groups (e.g., C=O stretch of the carboxylate at ~1680–1720 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .
- NMR (¹H and ¹³C): Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at ~6.8–8.2 ppm) and carbon signals for structural confirmation .
- LCMS: Verifies molecular weight (e.g., [M+H]+ peak at m/z 362.2) and purity .
- Single-crystal X-ray diffraction: Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks) .
Advanced: How does X-ray crystallography elucidate the structural and intermolecular interactions of this compound?
Methodological Answer:
Single-crystal X-ray analysis reveals:
- Crystal packing: Two-dimensional architectures stabilized by C–H···O and N–H···O hydrogen bonds, as observed in tert-butyl piperazine derivatives .
- Hirshfeld surface analysis: Quantifies intermolecular interactions; fingerprint plots distinguish H-bonding (sharp spikes) from van der Waals contacts (diffuse regions) .
- Torsional angles: Confirm conformational flexibility of the piperazine ring and substituent orientation .
Such insights guide structure-activity relationship (SAR) studies for drug design .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Functional group addition: Introducing a carbonyl group between the piperazine and nitrophenyl moieties (e.g., tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate) enhances hydrogen-bonding capacity, potentially improving receptor binding .
- Bioactivity testing: Derivatives like tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate show moderate antibacterial activity (MIC = 32–64 µg/mL against S. aureus) via disruption of cell membrane integrity .
- Pharmacophore optimization: Modifications to the piperazine linker (e.g., alkylation or sulfonation) alter pharmacokinetic properties, as seen in Bruton’s tyrosine kinase inhibitors .
Data Contradiction: How can researchers resolve discrepancies in synthetic yields across reported methods?
Methodological Answer:
Discrepancies in yields (e.g., 43–98% vs. 26–97% ) arise from:
- Reaction conditions: Temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ in Suzuki couplings vs. EDCI/HOAt in amidation) .
- Purification techniques: Automated flash chromatography (5–20% EtOAc/CH₂Cl₂) improves purity and yield compared to traditional methods .
- Intermediate stability: Moisture-sensitive intermediates (e.g., tert-butyl esters) require anhydrous conditions to prevent hydrolysis .
Systematic optimization (DoE approaches) and real-time monitoring (HPLC) are recommended .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking studies: Molecular docking (AutoDock, Glide) models binding to enzymes like prolyl-hydroxylase (PHD2), identifying key residues (e.g., His313, Asp315) for hydrogen bonding .
- MD simulations: Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) and conformational dynamics of the piperazine ring .
- QSAR modeling: Correlates electronic descriptors (e.g., nitro group’s Hammett σ value) with inhibitory activity against targets like phosphoglycerate dehydrogenase .
Advanced: How is the compound utilized in asymmetric catalysis or chiral synthesis?
Methodological Answer:
- Chiral resolution: Diastereomeric salts with L-tartaric acid separate enantiomers for applications in asymmetric hydroarylation .
- Catalytic intermediates: The tert-butyl carbamate group acts as a directing group in Pd-catalyzed C(sp³)–C(sp³) cross-couplings, enabling synthesis of arylethylamine derivatives .
- Enantioselective synthesis: CuH/Pd synergistic catalysis achieves >90% ee in arylations, leveraging the piperazine’s steric bulk .
Basic: What safety and handling protocols are recommended for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
